1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea
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Overview
Description
1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antiviral, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea typically involves multiple steps. One common route includes the following steps:
Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the methyl group: The benzimidazole core is then methylated using methyl iodide in the presence of a base.
Attachment of the pyrimidinyl sulfanyl group: This step involves the reaction of the methylated benzimidazole with 4-methylpyrimidin-2-yl thiol in the presence of a suitable coupling agent.
Formation of the thiourea moiety: Finally, the compound is reacted with isobutyl isothiocyanate to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidinyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methylbenzimidazole: A methylated derivative of benzimidazole.
Thiourea: A simpler thiourea compound without the benzimidazole moiety.
Uniqueness
1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea is unique due to its combination of a benzimidazole core, a pyrimidinyl sulfanyl group, and a thiourea moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler compounds .
Properties
Molecular Formula |
C19H24N6S2 |
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Molecular Weight |
400.6 g/mol |
IUPAC Name |
1-[1-methyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C19H24N6S2/c1-12(2)10-21-18(26)23-14-5-6-16-15(9-14)24-17(25(16)4)11-27-19-20-8-7-13(3)22-19/h5-9,12H,10-11H2,1-4H3,(H2,21,23,26) |
InChI Key |
ZRVQQUUTXZHZTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=S)NCC(C)C |
Origin of Product |
United States |
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